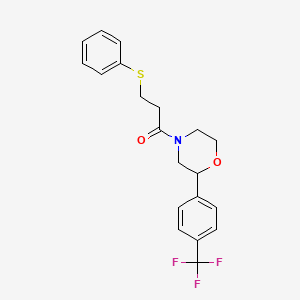

3-(Phenylthio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one

Description

This compound features a propan-1-one core substituted with a phenylthio group at position 3 and a morpholino ring linked to a 4-(trifluoromethyl)phenyl group at position 1. The phenylthio group may influence redox properties or thiol-mediated cellular uptake. This structural profile suggests applications in oncology, particularly given the cytotoxic activity observed in morpholino-containing analogs .

Properties

IUPAC Name |

3-phenylsulfanyl-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO2S/c21-20(22,23)16-8-6-15(7-9-16)18-14-24(11-12-26-18)19(25)10-13-27-17-4-2-1-3-5-17/h1-9,18H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQQSLAQMALADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CCSC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one typically involves multi-step organic reactions One common method includes the reaction of 4-(trifluoromethyl)aniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine to introduce the morpholino group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Phenylthio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, leading to enzyme inhibition. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the morpholino group can improve its solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Cytotoxic Activity

The following compounds share structural or functional similarities:

Key Findings :

- Morpholino vs. Morpholinoethoxy: Compounds 4a and 4h () exhibit superior cytotoxic activity against MCF-7 cells compared to Tamoxifen, with minimal effects on normal cells.

- Phenylthio vs. Phenylamino: Replacement of the phenylthio group (as in 4a) with phenylamino (4b) reduces activity, suggesting the sulfur atom’s role in enhancing redox activity or membrane permeability .

- Trifluoromethyl Impact : The CF₃ group in the target compound and 8k () likely improves metabolic stability and lipophilicity, though 8k’s urea scaffold reduces solubility compared to propan-1-one derivatives .

Pharmacokinetic and Physicochemical Properties

Biological Activity

3-(Phenylthio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The chemical structure of 3-(Phenylthio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antifungal Activity : The compound has shown potential as an antifungal agent, particularly against Candida albicans and Candida parapsilosis.

- Cytotoxicity : Studies have assessed its cytotoxic effects on various cell lines, revealing significant activity against cancer cells while sparing normal cells.

Antifungal Activity

A study focusing on thiazole derivatives, which share structural similarities with our compound, demonstrated that compounds with electronegative substituents (like trifluoromethyl) enhance antifungal activity. The presence of such groups increased the lipophilicity and interaction with fungal enzymes, leading to improved efficacy against fungal strains .

Table 1: Antifungal Activity of Related Compounds

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2d | C. albicans | 2.00 |

| 2e | C. parapsilosis | 1.23 |

Cytotoxicity Analysis

Cytotoxicity studies evaluated the effects of the compound on NIH/3T3 mouse fibroblast cell lines. The results indicated that while the compound is effective against cancer cells, it has a relatively high IC50 value in normal cells, suggesting a degree of selectivity.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2d | NIH/3T3 | 148.26 |

| 2e | NIH/3T3 | 187.66 |

| Doxorubicin | NIH/3T3 | >1000 |

The mechanism by which 3-(Phenylthio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one exerts its biological effects likely involves interaction with specific enzymes or receptors within target cells. Molecular docking studies suggest that it may inhibit key enzymes involved in fungal cell wall synthesis, similar to other antifungal agents like fluconazole .

Case Studies

Recent investigations into the biological activity of structurally related compounds have provided insights into the potential therapeutic applications of 3-(Phenylthio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one. For instance, a study highlighted that modifications in the phenyl moiety significantly influenced antifungal potency, indicating that systematic alterations could lead to more effective derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Phenylthio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling a phenylthio-containing precursor with a morpholine derivative bearing a trifluoromethylphenyl group. Key steps include:

- Nucleophilic substitution between a thiolate (generated from phenylthiol) and a halogenated propanone intermediate.

- Morpholino ring formation via condensation of 2-(4-(trifluoromethyl)phenyl)ethylamine with a diketone under acidic conditions .

- Critical parameters : Reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for thiol:propanone) significantly impact yield. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended for >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the morpholino ring (δ 3.5–4.0 ppm for N-CH), trifluoromethyl group (δ 120–125 ppm in F NMR), and phenylthio moiety (δ 7.2–7.8 ppm) .

- Mass spectrometry (HRMS) : ESI-HRMS validates the molecular ion peak (e.g., [M+H] at m/z 438.12) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the trifluoromethylphenyl and morpholino groups .

Q. What are the common derivatization reactions observed for this compound under standard laboratory conditions?

- Methodological Answer :

- Oxidation : The ketone group reacts with oxidizing agents (e.g., KMnO) to form carboxylic acids.

- Nucleophilic substitution : The morpholino nitrogen undergoes alkylation with electrophiles (e.g., methyl iodide) .

- Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, enabling further functionalization .

Advanced Research Questions

Q. How can researchers optimize the catalytic system for the synthesis of this compound to improve enantiomeric purity?

- Methodological Answer :

- Chiral catalysts : Use (R)-BINAP-Pd complexes to induce asymmetry during morpholino ring formation, achieving >90% enantiomeric excess (ee) .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance catalyst stability and reaction rate.

- Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate the desired enantiomer .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) to minimize variability .

- Dose-response validation : Replicate experiments across ≥3 independent trials with statistical analysis (ANOVA, p < 0.05) to confirm IC values .

- Meta-analysis : Compare data across studies while accounting for differences in solvent (DMSO vs. ethanol) and incubation times .

Q. What computational methods predict the binding affinity of this compound with target enzymes, and how do they compare with empirical data?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., PI3Kγ). Key residues (Lys833, Asp841) form hydrogen bonds with the morpholino oxygen .

- Molecular dynamics (MD) simulations : Analyze stability over 100 ns trajectories; RMSD < 2.0 Å indicates strong binding.

- Validation : Compare docking scores (ΔG ≈ -9.5 kcal/mol) with experimental IC values (e.g., 0.8 μM for PI3Kγ inhibition) .

Safety and Regulatory Considerations

Q. What are the key safety considerations when handling this compound, based on structurally similar substances?

- Methodological Answer :

- Toxicity : Structurally analogous morpholinopropiophenones are classified as Substances of Very High Concern (SVHC) due to reproductive toxicity .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact .

- Waste disposal : Incinerate at >800°C with alkaline scrubbers to neutralize sulfur byproducts .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data for this compound's inhibitory effects?

- Methodological Answer :

- Nonlinear regression (GraphPad Prism) : Fit data to a four-parameter logistic model (Y = Bottom + (Top-Bottom)/(1 + 10$^((LogEC50-X)*HillSlope)))).

- Quality metrics : Ensure R > 0.95 and Hill slopes between 0.8–1.2 to confirm cooperative binding .

- Outlier removal : Apply Grubbs’ test (α = 0.05) to exclude aberrant replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.